3-Methyl-2-phenoxybutanoic acid
Description
Background and Scientific Significance of Phenoxybutanoic Acid Derivatives
The broader family of phenoxyalkanoic acids, to which 3-Methyl-2-phenoxybutanoic acid belongs, holds significant scientific and commercial importance. Historically, this class of compounds is best known for its herbicidal properties. For instance, compounds like 2-methyl-4-chlorophenoxyacetic acid (MCPA) are systemic herbicides used globally in agriculture to control broad-leaved weeds. ulster.ac.uk The study of these herbicides is a major research area, focusing on their efficacy, environmental mobility, and degradation pathways. ulster.ac.uknih.gov
Beyond agriculture, the phenoxyalkanoic acid framework is a valuable scaffold in medicinal chemistry. The structural properties of these molecules allow for their use in designing drugs that target specific biological receptors. A notable example is the development of selective peroxisome proliferator-activated receptor γ (PPARγ) modulators for treating type 2 diabetes, where a derivative of 2-phenoxybutanoic acid forms a key part of the final active molecule. acs.org
Furthermore, these derivatives have been explored as prodrugs. Research has shown that ω-(phenoxy)alkanoic acids can be used to deliver antioxidant compounds to mitochondria. nih.gov The strategy exploits the mitochondrial β-oxidation pathway to metabolize the prodrug, releasing the active therapeutic agent directly within the target organelle. nih.gov This highlights the potential for designing targeted therapies based on this chemical structure.
Scope and Strategic Objectives in the Study of this compound
The study of this compound itself is driven by specific strategic objectives centered on its use as a precursor for creating new, high-value molecules. The primary goals have been to leverage its structure to achieve desired biological effects in various fields.
Development of Novel Agrochemicals: A key objective has been the synthesis of new insecticides. Researchers have used this compound to create a series of pyrethroid esters. researchgate.net The strategic focus of this work is to conduct Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netresearchgate.net These studies aim to understand how modifying the chemical structure, such as adding different substituents to the phenyl ring, affects the compound's insecticidal potency against pests like the mosquito Culex quinquefasciatus. researchgate.net The ultimate goal is to design more effective and potentially safer pesticides.
Advancement of Biocatalysis: A more fundamental research objective involves using derivatives of this compound to probe and understand enzymatic reactions. The synthesis of (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid was used to study the capabilities of the enzyme L-threonine transaldolase. iucr.orgiucr.org This research helps to map the enzyme's ability to create tertiary alcohols, a challenging task in synthetic chemistry, thereby advancing the use of enzymes for green and efficient chemical synthesis. iucr.org
Current State of Research and Identified Knowledge Gaps for this compound
The current body of research on this compound is application-driven, with significant progress in the areas outlined above. However, this focused approach has also left several knowledge gaps regarding the compound itself.
Current State of Research: The primary research thrust involves the synthesis and evaluation of derivatives. Active investigation continues into its use for creating pyrethroid esters, with QSAR studies being a key tool for optimizing insecticidal activity. researchgate.netresearchgate.net Similarly, its role as a structural fragment in pharmaceutical design is established, particularly in the context of metabolic diseases. acs.org Its use as a tool in fundamental biocatalysis research to explore enzymatic synthesis of complex chiral molecules is also a current area of interest. iucr.orgiucr.org
Identified Knowledge Gaps: Despite the research into its derivatives, there are significant gaps in the understanding of the parent compound, this compound.
Lack of Fundamental Data: There is a notable absence of comprehensive studies on the fundamental physicochemical properties, metabolic fate, and toxicological profile of this compound itself. Most research immediately moves to derivative synthesis.
Limited Biological Screening: While its derivatives have been tested for specific insecticidal or therapeutic activities, a broad screening of the parent acid for other potential biological effects (e.g., as a herbicide, antifungal, or other therapeutic agent) has not been reported.
Unknown Environmental Impact: Drawing parallels from extensive research on related herbicides like MCPA, for which knowledge gaps in environmental persistence and transport still exist, the environmental fate of this compound is completely uncharacterized. ulster.ac.uk Should this compound or its derivatives see wider use, studies on its degradation, soil mobility, and potential for water contamination would be crucial.
Synthesis Optimization: While the compound is available, indicating viable synthesis routes exist bldpharm.com, dedicated research on optimizing its synthesis for higher yield, lower cost, and improved environmental footprint (in line with green chemistry principles) is not prominent in the literature.
Data Tables
Table 1: Research Applications of this compound Derivatives
| Research Field | Derivative Type | Specific Objective | Key Findings | Citations |
| Agrochemicals | Pyrethroid Esters | Develop novel insecticides and conduct QSAR studies. | Larvicidal activity against Culex quinquefasciatus is influenced by the lipophilic and electronic nature of substituents. | researchgate.net, researchgate.net |
| Pharmaceuticals | Indole-based Modulators | Create selective PPARγ modulators for Type 2 Diabetes. | The derivative MK-0533 showed antidiabetic efficacy in preclinical studies. | acs.org |
| Biocatalysis | Amino-hydroxy Acids | Explore enantioselective synthesis using enzymes. | Characterized the stereoselectivity of an L-threonine transaldolase for creating tertiary alcohols. | iucr.org, iucr.org |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSRILQPQYFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303827 | |
| Record name | 3-Methyl-2-phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-02-0 | |
| Record name | 3-Methyl-2-phenoxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methyl 2 Phenoxybutanoic Acid
Historical Evolution of Synthetic Pathways to Phenoxybutanoic Acids
The foundational chemistry for producing phenoxyalkanoic acids, the class to which 3-methyl-2-phenoxybutanoic acid belongs, has its roots in the mid-twentieth century. A cornerstone of this chemistry is the Williamson ether synthesis, a versatile and widely adopted method for forming the crucial ether linkage. wikipedia.org Developed by Alexander Williamson in 1850, this reaction classically involves the nucleophilic substitution (SN2) reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an organohalide. wikipedia.orgmasterorganicchemistry.com
In the context of phenoxybutanoic acids, the historical approach involves reacting a sodium or potassium phenoxide with a 2-halobutanoic acid (such as 2-bromobutanoic acid) or its corresponding ester. The reaction is typically conducted under basic conditions to ensure the phenol (B47542) remains deprotonated, often using alkali metal hydroxides or carbonates. google.com The mechanism proceeds via a backside attack by the phenoxide nucleophile on the carbon atom bearing the halogen leaving group. wikipedia.orglumenlearning.com This method proved robust for a wide range of substituted phenols and haloalkanoic acids, laying the groundwork for the synthesis of a vast family of phenoxyalkanoic acid derivatives. Early research extensively explored modifications to the aromatic ring and the alkanoic acid chain to understand structure-activity relationships.
Contemporary Strategies for the Synthesis of this compound
Modern synthetic chemistry has built upon these historical foundations, introducing advanced methods that offer greater control over stereochemistry, improve efficiency, and align with the principles of sustainable chemistry.
The presence of a chiral center at the second carbon of the butanoic acid chain means that this compound exists as a pair of enantiomers (R and S isomers). cymitquimica.com Since the biological activity of chiral molecules can differ significantly between enantiomers, methods to selectively synthesize one over the other are of paramount importance. google.comacs.org Stereoselective synthesis can be achieved through several primary strategies. ethz.ch
One common approach is chiral pool synthesis , which utilizes an enantiomerically pure starting material. ethz.ch For instance, the synthesis could begin with an enantiopure form of 2-bromo-3-methylbutanoic acid, which would then react with phenol via the Williamson ether synthesis to yield the desired enantiomer of the final product, with the reaction proceeding with an inversion of stereochemistry characteristic of SN2 reactions. lumenlearning.com
Another powerful technique is resolution , where a racemic mixture of the final product is separated into its individual enantiomers. ethz.ch This can be accomplished through various methods:
Classical Resolution: Reacting the racemic acid with a chiral base (e.g., a chiral amine like cinchonidine (B190817) or (R)-1-phenylethylamine) to form diastereomeric salts. biosynth.com These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid.
Chromatographic Resolution: Using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) to physically separate the enantiomers. acs.org This technique has been successfully applied to separate the enantiomers of structurally related phenoxybutanoic acids. acs.org
Asymmetric catalysis represents a highly efficient and modern approach to producing chiral compounds, where a small amount of a chiral catalyst directs the reaction to form one enantiomer in significant excess. anu.edu.aunih.gov While specific reports on the asymmetric catalytic synthesis of this compound are not prevalent, the principles can be applied from related transformations.
A potential strategy involves the asymmetric hydrogenation of a precursor molecule. For example, a keto-ester precursor could be reduced using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), to establish the desired stereocenter at the hydroxyl position. Subsequent chemical steps would convert this intermediate into the target acid. This approach has been used for the enantioselective synthesis of other chiral carboxylic acids. uni-marburg.de Bifunctional catalysis, where a Lewis acid and a chiral Lewis base work cooperatively, offers another sophisticated route to control stereoselectivity in bond-forming reactions that could be adapted for this synthesis. nih.gov
In line with the growing emphasis on environmental responsibility, green chemistry principles are being integrated into synthetic routes. umb.edu For the synthesis of this compound, this involves several considerations:
Solvent Selection: Moving away from hazardous polar aprotic solvents like dimethylformamide (DMF) towards more benign alternatives. Some syntheses of related compounds have explored the use of water or alcohols as solvents. google.com
Atom Economy: Designing reactions that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. vulcanchem.com Catalytic methods are inherently more atom-economical than those requiring stoichiometric reagents.
Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. umb.edu
Alternative Reagents: A method for synthesizing 3-methyl-2-butenoic acid uses air or oxygen as the oxidant in a final step, which is a safe, inexpensive, and environmentally benign choice compared to other oxidizing agents. google.com Similar strategies could be explored for phenoxybutanoic acid derivatives. Hydrolysis of ester intermediates using water, often with a base or acid catalyst, is another common and relatively green step. nih.gov
Optimization of Reaction Conditions and Process Yield for this compound
Maximizing the yield and purity of the final product is a critical aspect of chemical synthesis, achieved by systematically optimizing reaction parameters such as temperature, solvent, catalyst, and reaction time.
For the Williamson ether synthesis step, key parameters include the choice of base, solvent, and temperature. Strong bases like sodium hydride or potassium carbonate are effective for deprotonating the phenol. google.com The solvent choice can influence reaction rates, with polar aprotic solvents often favoring the SN2 mechanism. google.comlumenlearning.com However, reaction temperatures can vary widely, from 0°C to over 100°C, and must be carefully controlled to balance reaction rate with the potential for side reactions. google.com Reaction times can also range from a few hours to over two days. google.com
The table below summarizes variables that can be optimized for the synthesis of phenoxyalkanoic acids based on established methods.
| Parameter | Variable Options | Effect on Reaction | Source(s) |
| Temperature | 0°C to 200°C | Affects reaction rate and selectivity; higher temperatures can lead to side products. | google.com |
| Solvent | Polar Protic (e.g., Water, Alcohols), Polar Aprotic (e.g., DMF, DMSO) | Influences solubility of reactants and the rate of the SN2 reaction. | google.com |
| Base | Alkali metal hydroxides (NaOH, KOH), Carbonates (K₂CO₃), Hydrides (NaH) | Ensures complete deprotonation of the phenol to form the reactive phenoxide. | google.com |
| Reaction Time | 0.1 to 72 hours | Must be sufficient for reaction completion but minimized to prevent degradation. | google.com |
| Catalyst (if applicable) | Lewis Acids (e.g., AlCl₃), Transition Metals (e.g., Pd, Cu) | Can be used in alternative synthetic routes or to activate substrates. | google.com |
Isolation and Purification Techniques for Synthetic Intermediates and Final this compound
After the synthesis is complete, the crude product mixture must be processed to isolate and purify the this compound. A multi-step approach is typically employed.
A common initial workup involves acid-base extraction . The reaction mixture can be treated with a base like sodium hydroxide (B78521) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. google.com This aqueous layer can then be washed with an organic solvent (e.g., ether or dichloromethane) to remove any non-acidic, organic-soluble impurities. google.comrsc.org Subsequently, the aqueous layer is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of around 3-4. This re-protonates the carboxylate, causing the less water-soluble this compound to precipitate out of the solution.
The precipitated solid can then be collected by filtration , washed with cold water to remove residual salts, and dried under vacuum. For higher purity, recrystallization from a suitable solvent or solvent mixture is often performed.
If impurities persist or if intermediates need to be purified, column chromatography is a standard technique. rsc.org The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase), such as a gradient of hexane (B92381) and ethyl acetate, is passed through the column to separate the components based on their differing polarities.
The table below outlines common purification techniques.
| Technique | Principle | Application | Source(s) |
| Acid-Base Extraction | Separates acidic compounds from neutral/basic impurities based on solubility changes with pH. | Initial workup to remove non-acidic byproducts. | google.com |
| Precipitation/Crystallization | Purification based on differences in solubility, often induced by pH adjustment or temperature changes. | Primary method for isolating the final product after acidification. | |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Purification of intermediates and final products when high purity is required. | rsc.org |
| Preparative HPLC | High-resolution chromatography used for separating components of a mixture, including enantiomers if a chiral column is used. | Isolation of highly pure compounds and resolution of enantiomers. | acs.org |
Scalable Synthetic Routes for Industrial Production of this compound
For the large-scale production of this compound, efficiency, cost-effectiveness, and high throughput are paramount. The synthetic strategy outlined below is derived from proven industrial methodologies for similar chemical structures, ensuring its potential for scalability.
Step 1: α-Halogenation of 3-Methylbutanoic Acid via Hell-Volhard-Zelinsky Reaction
The initial and critical step is the selective halogenation of 3-methylbutanoic acid at the alpha-position (C2). The Hell-Volhard-Zelinsky (HVZ) reaction is the classical and industrially relevant method for this transformation. alfa-chemistry.commasterorganicchemistry.comwikipedia.org This reaction involves treating a carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). alfa-chemistry.comcareers360.com
The reaction proceeds through the in-situ formation of an acyl halide, which then tautomerizes to its enol form. This enol intermediate readily reacts with the halogen to yield the α-halogenated acyl halide. Subsequent hydrolysis or reaction with the starting carboxylic acid affords the desired α-halo-3-methylbutanoic acid and regenerates the acyl halide catalyst. masterorganicchemistry.comwikipedia.org For industrial applications, 2-chlorobutanoic acid and 2-bromobutanoic acid are common intermediates produced via this or similar methods. innospk.comgoogle.comwikipedia.org
A potential industrial process for the synthesis of 2-bromo-3-methylbutanoic acid is detailed in the table below.
| Parameter | Value |
| Reactants | 3-Methylbutanoic acid, Bromine (Br₂) |
| Catalyst | Red Phosphorus or Phosphorus Tribromide (PBr₃) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 8-12 hours |
| Post-treatment | Hydrolysis with water |
| Purification | Distillation |
| Projected Yield | 70-90% |
Step 2: Williamson Ether Synthesis
The second stage involves the formation of the phenoxy ether linkage via the Williamson ether synthesis. This is a robust and widely used industrial reaction for preparing ethers, including many commercial herbicides like 2,4-D. masterorganicchemistry.comcareers360.comCurrent time information in Bangalore, IN.chembk.com The process involves the reaction of a sodium or potassium phenoxide with an alkyl halide. masterorganicchemistry.comcareers360.com
In this context, the sodium salt of phenol (sodium phenoxide) would be reacted with the previously synthesized 2-halo-3-methylbutanoic acid (either the bromo or chloro derivative). The reaction is typically carried out in a polar solvent or, in some industrial settings, in water under phase-transfer catalysis conditions to improve efficiency and reduce organic solvent waste. The use of a base, such as sodium hydroxide or potassium hydroxide, is crucial to deprotonate the phenol and to neutralize the resulting hydrohalic acid. innospk.com
Patented industrial processes for similar phenoxyalkanoic acids often involve the simultaneous addition of the haloalkanoic acid and an alkali metal hydroxide to a hot solution of the phenol to maintain optimal reaction conditions and maximize yield. Current time information in Bangalore, IN.
A proposed scalable process for the synthesis of this compound from 2-bromo-3-methylbutanoic acid is outlined below.
| Parameter | Value |
| Reactants | Phenol, 2-Bromo-3-methylbutanoic acid, Sodium Hydroxide |
| Solvent | Water, Toluene, or Dimethylformamide (DMF) |
| Reaction Temperature | 90-140 °C Current time information in Bangalore, IN. |
| Reaction Time | 4-24 hours google.com |
| Post-treatment | Acidification (e.g., with HCl) to precipitate the product |
| Purification | Recrystallization or extraction Current time information in Bangalore, IN. |
| Projected Yield | 85-98% Current time information in Bangalore, IN. |
This two-step approach, combining the Hell-Volhard-Zelinsky reaction and the Williamson ether synthesis, represents a viable and scalable pathway for the industrial production of this compound, leveraging well-established and optimized chemical processes.
Chemical Reactivity and Transformational Studies of 3 Methyl 2 Phenoxybutanoic Acid
Mechanistic Investigations of Reactions Involving 3-Methyl-2-phenoxybutanoic Acid
The reactivity of this compound is influenced by its structural components: the carboxylic acid group, the phenoxy moiety, and the alkyl chain. The carboxylic acid group can undergo typical reactions such as esterification and amidation. uomustansiriyah.edu.iq The phenoxy group, an ether linkage on an aromatic ring, can participate in electrophilic aromatic substitution, while the ether bond itself can be cleaved under certain conditions. The presence of a methyl group on the butanoic acid chain introduces steric hindrance that can affect reaction rates and regioselectivity.
Investigations into the metabolic pathways of similar phenoxyalkanoic acids in biological systems reveal that processes like β-oxidation can occur, where the alkyl side chain is shortened. annualreviews.org This suggests that the butanoic acid side chain of this compound could be a site for metabolic transformation. Furthermore, studies on related compounds indicate that the ether linkage can be a target for enzymatic cleavage. nih.gov
Derivatization and Functionalization Strategies for this compound
Derivatization of this compound is a key strategy to modify its physicochemical properties and explore its potential in various applications. These modifications can be targeted at the carboxylic acid group, the phenoxy ring, or the butanoic acid side chain.
Synthesis of Ester and Amide Derivatives of this compound
The carboxylic acid functional group of this compound is a prime site for derivatization. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to produce a variety of ester derivatives. uomustansiriyah.edu.iqsigmaaldrich.com Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. mdpi.com The synthesis of ester and amide derivatives can significantly alter the molecule's polarity, solubility, and biological activity. saudijournals.com An in-silico study on phenoxy acids predicted that esterification could lead to a loss of CNS activity while potentially improving other pharmacokinetic properties. saudijournals.com
Interactive Table: Synthesis of Ester and Amide Derivatives
| Derivative Type | General Reaction | Reagents and Conditions | Potential Property Changes |
| Ester | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Increased lipophilicity, altered solubility, potential for prodrug design |
| Amide | Amidation | Amine, Coupling Agent (e.g., DCC, EDC) or conversion to acyl chloride | Changes in hydrogen bonding capacity, modified biological interactions |
Modifications of the Phenoxy Moiety in this compound Analogs
Modifications to the phenoxy group can have a profound impact on the molecule's properties. Introducing substituents onto the aromatic ring can alter its electronic properties and steric profile. For example, the introduction of electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) can influence the reactivity of the ring and its interaction with biological targets. nih.gov Studies on similar phenoxyalkanoic acids have shown that substitutions on the phenyl ring can significantly affect their biological activity. For instance, the position and nature of substituents can dictate the compound's efficacy as a herbicide or its interaction with specific receptors. nih.gov
Transformations Involving the Butanoic Acid Side Chain of this compound
The butanoic acid side chain offers another avenue for structural modification. Reactions can target the alkyl chain to introduce new functional groups or alter its length. For example, oxidation reactions could potentially introduce a hydroxyl or keto group on the chain. As previously mentioned, β-oxidation is a known metabolic transformation for longer-chain phenoxyalkanoic acids, suggesting that the butanoic acid side chain of this compound could be enzymatically shortened. annualreviews.org The length of the alkyl chain in phenoxyalkanoic acids has been shown to be a critical determinant of their biological activity. mdpi.comnih.gov
Catalytic Reactions Utilizing this compound as a Substrate or Reagent
While specific catalytic reactions utilizing this compound are not extensively documented, its structural features suggest its potential as a substrate in various catalytic processes. The carboxylic acid group can direct certain metal-catalyzed C-H activation reactions on the alkyl chain or the aromatic ring. organic-chemistry.org For instance, palladium-catalyzed reactions have been used for the arylation of butenoic acid derivatives. organic-chemistry.org The phenoxy group could also participate in catalytic cross-coupling reactions.
Furthermore, the chiral center at the C2 position of the butanoic acid chain makes it a potential candidate for stereoselective catalytic transformations. Enzymes, as biocatalysts, can exhibit high enantioselectivity in reactions involving chiral carboxylic acids. cbd.int
Exploration of Novel Reaction Pathways for this compound
The exploration of novel reaction pathways for this compound could lead to the discovery of new compounds with unique properties. Photocatalysis, for example, offers a modern approach to activate and functionalize molecules under mild conditions. nih.gov Radical-based transformations could also be explored to introduce new functionalities onto the molecule. Given the interest in phenoxyalkanoic acids for their biological activities, developing novel synthetic routes that allow for diverse and efficient derivatization is an active area of research. nih.govmdpi.com
Structure Activity Relationship Sar Investigations of 3 Methyl 2 Phenoxybutanoic Acid
Conformational Analysis and Stereochemical Influences in 3-Methyl-2-phenoxybutanoic Acid
The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For this compound, these factors significantly influence its herbicidal efficacy.
The presence of two chiral centers in this compound means it can exist as four stereoisomers. Research on structurally related chiral herbicides, such as beflubutamid (B1667910), has unequivocally demonstrated that biological activity is often highly enantioselective. In many instances, one enantiomer exhibits the vast majority of the desired herbicidal effect, while the others are significantly less active or inactive. For example, the (-)-enantiomer of beflubutamid displays herbicidal activity that is at least 1000 times greater than its (+)-enantiomer. nih.govacs.orgresearchgate.net This pronounced difference underscores the precise stereochemical requirements of the target enzyme or receptor.
The herbicidal activity of many phenoxyalkanoic acids is linked to their ability to mimic the natural plant hormone auxin. acs.org The specific spatial arrangement of the phenoxy group, the carboxylic acid function, and the alkyl substituents is paramount for a productive interaction with auxin-binding proteins. The (+)-enantiomer of the phenoxybutanoic acid metabolite of beflubutamid has been observed to elicit effects on root growth, potentially through an auxin-type mechanism, although at concentrations 100 times higher than the structurally related herbicide (+)-mecoprop. nih.govacs.orgresearchgate.net This suggests that while multiple stereoisomers may have some level of activity, one is typically optimally configured for binding.
Conformational analysis of related structures provides further insight. Studies on 3-substituted-2,3,4,5-tetrahydro-1-benzoxepins, which are cyclic ethers derived from phenoxybutyric acid, have revealed that the molecule can adopt different conformations, such as chair and twist-boat forms. cdnsciencepub.com The flexibility of the butanoic acid chain and the rotational freedom around the ether linkage in this compound allow it to adopt various spatial arrangements. The relative stability of these conformers and the energy barriers between them can influence the molecule's ability to adopt the specific conformation required for binding to its biological target. It is hypothesized that for effective herbicidal action, the molecule must present a specific three-dimensional profile to the active site of its target protein.
Systemic Exploration of Structural Modifications on the Activity Profile of this compound Analogs
The biological activity of this compound can be systematically modulated by making structural alterations to different parts of the molecule. These modifications have provided a clearer picture of the structural requirements for herbicidal activity. Key areas of modification include the phenyl ring, the butanoic acid side chain, and the ether linkage.
Substituents on the phenyl ring play a pivotal role in determining the activity and selectivity of phenoxyalkanoic acid herbicides. The nature, position, and number of these substituents can drastically alter the electronic and steric properties of the molecule.
| Substitution Pattern on Phenyl Ring | Effect on Herbicidal Activity | Reference(s) |
| 2,4-Dichloro | High activity | royalsocietypublishing.org |
| 4-Chloro-2-methyl | High activity | royalsocietypublishing.orgnih.gov |
| 2,4,5-Trichloro | High activity | nih.gov |
| 2,6-Dichloro | Inactive | royalsocietypublishing.org |
| 2,4,6-Trichloro | Inactive | royalsocietypublishing.org |
| 2,4-Di-tert-pentyl | Explored for steric/electronic effects |
As indicated in the table, the presence of chlorine or methyl groups at the 2- and 4-positions of the phenyl ring is often associated with high herbicidal activity. royalsocietypublishing.orgnih.gov Conversely, the introduction of bulky substituents, such as a chlorine atom, at both ortho positions (2 and 6) can lead to a loss of activity. royalsocietypublishing.org This suggests that steric hindrance at the ortho positions may prevent the molecule from adopting the necessary conformation for binding, possibly by restricting the rotation of the side chain relative to the phenyl ring. royalsocietypublishing.org
The structure of the alkanoic acid side chain is another critical factor. The length of the chain can influence the mode of action. For instance, some longer-chain phenoxyalkanoic acids are converted within the plant via β-oxidation to the highly active corresponding phenoxyacetic acid. royalsocietypublishing.org This metabolic activation is a key feature of certain selective herbicides. The presence of a methyl group at the α-carbon of the side chain, as in mecoprop (B166265), can protect the molecule from degradation within the plant, thereby enhancing its herbicidal efficacy against certain weed species. royalsocietypublishing.org
The ether linkage is a common feature in this class of herbicides, connecting the substituted phenyl ring to the alkanoic acid side chain. This linkage provides a degree of rotational flexibility, which, as mentioned, appears to be important for activity.
Computational Approaches to Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For phenoxyalkanoic acid herbicides, QSAR studies have been employed to identify the key physicochemical properties that govern their herbicidal and toxicological effects. nih.govmdpi.com These studies typically involve calculating a range of molecular descriptors for a set of compounds with known activities and then using statistical methods to build a predictive model.
Commonly used molecular descriptors in QSAR studies of phenoxyalkanoic acids include:
Lipophilicity (log P): This describes the compound's ability to partition between an oily and an aqueous phase, which is crucial for its ability to penetrate the waxy cuticle of plant leaves.
Electronic Descriptors: These include parameters like Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These descriptors are important for understanding the interactions of the herbicide with its biological target.
Steric Descriptors: These parameters, such as molar refractivity and Taft steric parameters, quantify the size and shape of the molecule and its substituents, which are critical for fitting into the active site of a receptor or enzyme.
Topological Descriptors: These provide information about the branching and connectivity of the atoms in the molecule.
Advanced Spectroscopic and Analytical Characterization of 3 Methyl 2 Phenoxybutanoic Acid
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methyl-2-phenoxybutanoic Acid and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information regarding its molecular framework.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | singlet | - |
| Aromatic (ortho) | 6.9 - 7.1 | doublet | ~8.0 |
| Aromatic (meta) | 7.2 - 7.4 | triplet | ~8.0 |
| Aromatic (para) | 6.8 - 7.0 | triplet | ~7.5 |
| CH at C2 | 4.5 - 4.8 | doublet | ~5.0 |
| CH at C3 | 2.3 - 2.6 | multiplet | - |
| Methyl at C3 (-CH₃) | 1.0 - 1.2 | doublet | ~7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C1) | 170 - 175 |
| C2 | 75 - 80 |
| C3 | 35 - 40 |
| Methyls at C3 | 15 - 20 |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (ortho) | 115 - 120 |
| Aromatic (meta) | 125 - 130 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For this compound (C₁₁H₁₄O₃), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.
The fragmentation pathway of this compound under electron ionization (EI) can be predicted based on the fragmentation patterns of similar carboxylic acids and ethers. libretexts.orgdocbrown.infoacdlabs.com Key fragmentation steps would likely involve:
Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) would be expected.
Cleavage of the ether bond: Fragmentation of the C-O bond linking the phenoxy group and the butanoic acid chain would lead to characteristic ions.
McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene molecule.
Loss of the isopropyl group: Cleavage of the bond between C2 and C3 could result in the loss of an isopropyl radical.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure |
|---|---|
| 194 | [M]⁺ |
| 149 | [M - COOH]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
Vibrational Spectroscopy (Infrared and Raman) for Elucidating Molecular Structure of this compound
The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would appear in the region of 2500-3300 cm⁻¹. A sharp C=O stretching band for the carboxylic acid would be observed around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would be present in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.
Raman spectroscopy , being complementary to IR, would provide further structural details. The aromatic ring vibrations are typically strong in Raman spectra. The C=C stretching vibrations of the phenyl ring would be prominent in the 1580-1620 cm⁻¹ region. The symmetric stretching of the ether linkage may also be Raman active. The combination of IR and Raman data allows for a more complete vibrational assignment and structural confirmation. americanpharmaceuticalreview.comresearchgate.netspectroscopyonline.com
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Obtaining single crystals of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.
While the crystal structure of this compound itself has not been reported, a study on a dihydrate of a derivative, (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid, has been published. iucr.org This study revealed a complex hydrogen-bonding network and an incommensurately modulated structure. Such studies on derivatives can provide valuable insights into the potential crystal packing and conformational preferences of the parent molecule.
Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis of this compound
Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, would be a suitable method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, likely with an acid modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid, would be a good starting point. Detection could be achieved using a UV detector, monitoring at a wavelength where the phenoxy group absorbs, typically around 270 nm. The development of a stability-indicating HPLC method would be crucial for monitoring the degradation of the compound under various stress conditions. researchgate.netpensoft.net
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for the analysis of this compound, although derivatization to a more volatile ester, such as the methyl or trimethylsilyl (B98337) ester, would likely be necessary. restek.comchromatographyonline.com This technique would provide both retention time information and mass spectral data, allowing for the separation and identification of the compound and any potential impurities. Headspace SPME-GC-MS could also be explored for the analysis of volatile related compounds. oiv.int
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-phenoxybutanoic acid |
| 3-methyl-2-butenoic acid |
| (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid |
| Acetonitrile |
| Methanol |
| Formic acid |
| Acetic acid |
| Methyl ester of this compound |
Theoretical and Computational Chemistry Studies of 3 Methyl 2 Phenoxybutanoic Acid
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) on 3-Methyl-2-phenoxybutanoic Acid
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and energetic properties of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, orbital energies, and charge distribution.
DFT methods, such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p) or def2-TZVP, are commonly employed to optimize the molecular geometry of similar molecules, determining the most stable three-dimensional arrangement of its atoms. nrel.govmdpi.comepstem.net For instance, calculations can precisely determine the bond lengths, bond angles, and dihedral angles of this compound. The choice of functional and basis set is crucial for obtaining results that accurately correlate with experimental data. nrel.gov
Ab initio methods, while computationally more intensive, can offer higher accuracy for specific properties. These methods are used to calculate fundamental properties like the molecule's total energy, dipole moment, and polarizability. The electrostatic potential (ESP) map, derived from these calculations, can visualize the charge distribution across the molecule, highlighting regions that are electron-rich (negatively charged) or electron-poor (positively charged), which is crucial for understanding intermolecular interactions. mongoliajol.info
Table 1: Calculated Properties of this compound (Exemplary Data)
| Property | Calculated Value | Method/Basis Set |
| Total Energy | (Value in Hartrees) | DFT/B3LYP/6-31G(d) |
| Dipole Moment | (Value in Debye) | DFT/B3LYP/6-31G(d) |
| HOMO Energy | (Value in eV) | DFT/B3LYP/6-31G(d) |
| LUMO Energy | (Value in eV) | DFT/B3LYP/6-31G(d) |
| Energy Gap (HOMO-LUMO) | (Value in eV) | DFT/B3LYP/6-31G(d) |
Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of this compound
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational flexibility and how it interacts with its environment over time. researchgate.netjyu.fi By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, offering insights into the molecule's dynamic behavior. researchgate.net
Conformational sampling through MD simulations allows for the exploration of the different spatial arrangements (conformers) that this compound can adopt due to the rotation around its single bonds. This is particularly important for understanding how the molecule's shape influences its biological activity or physical properties. The simulations can identify the most populated and energetically favorable conformers. mdpi.com
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing this compound in a simulated environment, such as a solvent box of water or in the presence of other molecules, it is possible to observe how it forms hydrogen bonds, van der Waals interactions, and electrostatic interactions. researchgate.netoatext.com This is crucial for predicting its solubility, how it might bind to a biological target, or its aggregation behavior. oatext.com
Prediction of Spectroscopic Parameters and Reactivity Descriptors for this compound
Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations can determine vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. nrel.govcumhuriyet.edu.tr Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help assign the signals in experimental NMR spectra. epstem.netcumhuriyet.edu.tr
Reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of the molecule's chemical reactivity. Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. epstem.netmongoliajol.info
Mulliken Charges: These provide an estimation of the partial atomic charges on each atom in the molecule, indicating sites susceptible to nucleophilic or electrophilic attack. nrel.gov
Fukui Functions: These descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 2: Predicted Reactivity Descriptors for this compound (Exemplary Data)
| Descriptor | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Electron-donating ability |
| LUMO Energy | (Value in eV) | Electron-accepting ability |
| Ionization Potential | (Value in eV) | Energy required to remove an electron |
| Electron Affinity | (Value in eV) | Energy released when an electron is added |
| Global Hardness | (Value in eV) | Resistance to change in electron distribution |
| Global Softness | (Value in eV⁻¹) | Reciprocal of hardness, indicates reactivity |
Note: The values in this table are illustrative and would be derived from specific quantum chemical calculations.
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgconsensus.app By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. researchgate.net
For example, if this compound were to undergo esterification, computational methods could model the approach of the alcohol, the formation of the tetrahedral intermediate, and the final elimination of a water molecule. This provides a step-by-step understanding of the reaction pathway at the atomic level. consensus.app Such studies are crucial for optimizing reaction conditions, predicting reaction outcomes, and understanding the role of catalysts. rsc.org
In Silico Screening and Virtual Design of Novel this compound Analogs
The principles of computational chemistry can be extended to the design of new molecules based on the structure of this compound. In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds for their potential to exhibit desired properties. nih.govnih.gov
Starting with the core structure of this compound, various chemical modifications can be made virtually, such as adding or changing functional groups. These new analogs can then be rapidly assessed for properties like binding affinity to a specific biological target (e.g., an enzyme or receptor) using molecular docking simulations. nih.govtandfonline.com This virtual screening process allows for the prioritization of a smaller, more manageable number of promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery and materials design process. nih.gov
Biological Activity and Mechanistic Investigations of 3 Methyl 2 Phenoxybutanoic Acid Excluding Human and Clinical Aspects
In Vitro Biological Screening Assays of 3-Methyl-2-phenoxybutanoic Acid (e.g., enzyme modulation, receptor binding in non-human systems)
While specific in vitro biological screening data for this compound is not extensively documented in publicly available research, the activity of structurally similar phenoxyalkanoic acids provides a strong basis for inferring its potential interactions. Phenoxyalkanoic acids are known to act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). unl.eduresearchgate.net This mimicry is predicated on their ability to bind to auxin receptors.
The primary targets for auxinic herbicides are the F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins, which are components of the SCF-TIR1/AFB ubiquitin-ligase complex. nih.gov The binding of an auxin or an auxin mimic to this receptor complex facilitates the degradation of Aux/IAA transcriptional repressor proteins, leading to the expression of auxin-responsive genes. nih.govnih.gov
Studies on various phenoxyalkanoic acids have demonstrated differential binding affinities for different auxin receptors. For instance, phenoxy-carboxylate auxins like MCPA and mecoprop (B166265) show varied binding to TIR1 and AtAFB2 receptors. nih.gov The structure of the side chain and the substitutions on the phenyl ring are critical determinants of binding affinity and specificity. For this compound, the presence of a methyl group on the butanoic acid chain and the specific stereochemistry would be expected to influence its fit within the binding pocket of these receptors.
Furthermore, some phenoxyalkanoic acid derivatives have been investigated for their activity as agonists for G-protein coupled receptors (GPCRs) in non-human systems. For example, certain phenoxyalkanoic acid derivatives have shown agonistic activity towards Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. mdpi.com Structure-activity relationship studies in this area have indicated that the nature and position of substituents on the phenoxy ring and the length of the alkanoic acid chain are crucial for activity. mdpi.com While direct testing of this compound on these receptors is not reported, its structural similarity suggests a potential for such interactions.
In Vivo Studies on Non-Human Biological Models to Assess Activity of this compound
In vivo studies on non-human biological models, predominantly plants, have been the cornerstone of research into phenoxyalkanoic acids. These compounds are well-established as herbicides that selectively control broadleaf weeds in cereal crops. researchgate.net The herbicidal effect is a result of the uncontrolled growth and developmental processes initiated by the auxin-mimicking action of these molecules at high concentrations. unl.edu
The general mechanism involves uptake by the plant, followed by translocation to areas of active growth. Here, the compound overwhelms the natural auxin signaling pathways, leading to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and ultimately, plant death. researchgate.net The selectivity between broadleaf and grass species is often attributed to differences in metabolism, translocation, and receptor sensitivity.
For phenoxybutyric acids, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a key metabolic process in susceptible plants is β-oxidation, which converts the butanoic acid side chain to an acetic acid side chain, resulting in the formation of the more potent herbicide, 2,4-D. nih.gov It is plausible that this compound could also be a substrate for β-oxidation in certain plant species, which would significantly alter its biological activity.
In Arabidopsis, the Gretchen Hagen 3 (GH3) family of enzymes can conjugate amino acids to auxins and their analogs. The IBA-specific AtGH3.15 protein has been shown to have high catalytic activity with 2,4-DB, effectively inactivating the herbicide. nih.gov This suggests that the metabolic fate of this compound in plants could involve conjugation, which would represent a detoxification pathway.
Elucidation of Molecular Mechanisms of Action for this compound at the Cellular and Subcellular Levels (non-human context)
At the cellular and subcellular level, the molecular mechanism of action of this compound is presumed to follow that of other auxinic herbicides. The primary event is the binding to the TIR1/AFB family of auxin receptors located in the nucleus. nih.gov This binding event stabilizes the interaction between the receptor and Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors by the 26S proteasome. nih.gov
The removal of these repressors allows for the transcription of a wide array of auxin-responsive genes. These genes are involved in processes such as cell elongation, division, and differentiation. The sustained and abnormally high level of transcription of these genes, induced by the more stable synthetic auxin, disrupts normal, coordinated plant growth. researchgate.net
One of the key downstream effects of auxin and auxinic herbicide action is the stimulation of ethylene (B1197577) biosynthesis. researchgate.net The increased ethylene production, in turn, can lead to an increase in the production of abscisic acid (ABA), another plant hormone. This hormonal crosstalk, particularly the elevated levels of ethylene and ABA, contributes significantly to the senescence and tissue decay observed in sensitive plants treated with auxinic herbicides. researchgate.net
Furthermore, the site of action for some metabolic conversions of phenoxyalkanoic acids, such as the β-oxidation of 2,4-DB to 2,4-D, is the peroxisome. d-nb.info Therefore, the subcellular localization and transport of this compound to the peroxisome could be a critical step in its bioactivation in certain plant species.
Investigations into the Interaction of this compound with Specific Biomolecules (e.g., proteins, DNA, lipids)
The primary biomolecular interaction of this compound in a non-human context is with proteins, specifically the auxin receptors of the TIR1/AFB family. The binding is thought to occur in a pocket on the receptor protein, with the carboxylic acid group of the phenoxyalkanoic acid being crucial for this interaction. nih.gov The specificity and affinity of this binding are influenced by the stereochemistry and the substituents on both the aromatic ring and the alkanoic acid side chain.
Beyond the primary auxin receptors, phenoxyalkanoic acids can also interact with other proteins. For example, the enzymes involved in their metabolism, such as the GH3 acyl acid amido synthetases that conjugate them to amino acids, and the enzymes of the β-oxidation pathway that can modify their side chains. nih.gov
Direct interactions with DNA are not considered the primary mechanism of action for auxinic herbicides. Instead, their effect on gene expression is indirect, mediated by the degradation of the Aux/IAA transcriptional repressors.
Interactions with lipids could be relevant for the transport of this compound across cell membranes. The lipophilicity of the molecule, which is influenced by the phenoxy group and the methyl substituent, will determine its ability to partition into and move through the lipid bilayers of plant cells.
Exploration of the Role of this compound in Non-Human Biochemical Pathways
The principal role of this compound in non-human biochemical pathways is its interference with the auxin signaling pathway in plants. By mimicking IAA, it hijacks this central regulatory pathway, leading to a cascade of downstream effects.
A key biochemical pathway affected is the biosynthesis of other plant hormones, particularly ethylene and abscisic acid. The overstimulation of the auxin pathway leads to increased activity of enzymes involved in ethylene production, such as ACC synthase. The resulting rise in ethylene levels can then trigger an increase in ABA biosynthesis. researchgate.net
Furthermore, if this compound undergoes β-oxidation, it directly enters a fundamental fatty acid metabolism pathway within the peroxisomes. This process would not only bioactivate the compound (if it leads to a more potent auxin mimic) but also consume cellular resources and potentially generate reactive oxygen species.
The compound can also be shunted into detoxification pathways, such as conjugation to amino acids by GH3 enzymes, which represents an interaction with amino acid metabolism. nih.gov The balance between bioactivation and detoxification pathways ultimately determines the phytotoxic outcome in a particular plant species.
Environmental Fate and Degradation Pathways of 3 Methyl 2 Phenoxybutanoic Acid
Abiotic Degradation Mechanisms of 3-Methyl-2-phenoxybutanoic Acid (e.g., photolysis, hydrolysis in aquatic systems)
Abiotic degradation involves the breakdown of a chemical through non-biological processes. For phenoxyalkanoic acids, the most relevant abiotic pathways are photolysis and, to a lesser extent, hydrolysis.
Hydrolysis: The ether linkage in this compound, like other phenoxyalkanoic acids, is generally stable to hydrolysis at the pH levels typically found in the environment (pH 5-9). nih.govregulations.gov While hydrolysis is a significant degradation pathway for the ester formulations of many phenoxy herbicides, converting them to their corresponding acid forms, this compound is already a carboxylic acid. nih.gov The cleavage of the aryl ether bond itself requires strong acidic conditions and is generally a slow process, making it an insignificant pathway for degradation in most natural aquatic systems. libretexts.orgwikipedia.org For instance, the phenoxy herbicide MCPB is considered essentially stable to hydrolysis. regulations.gov
Photolysis: Photodegradation, or photolysis, is a more significant abiotic degradation pathway for phenoxy herbicides in aquatic environments, particularly in clear, shallow waters exposed to sunlight. nih.gov These compounds can absorb UV radiation, leading to their decomposition. nih.gov The process can be direct, through the absorption of light by the molecule itself, or indirect, mediated by other light-absorbing substances in the water (photosensitizers) like dissolved organic matter, which produce reactive species such as hydroxyl radicals. nih.gov
The primary photodegradation mechanism for phenoxyalkanoic acids involves the cleavage of the ether bond, leading to the elimination of the aliphatic acid side chain and the formation of the corresponding phenol (B47542). semanticscholar.orgresearchgate.net Studies on the related herbicides MCPA and mecoprop (B166265) have shown that their photolysis yields 4-chloro-2-methylphenol (B52076) as the major product. semanticscholar.orgresearchgate.net By analogy, the photolysis of this compound would be expected to cleave the ether bond, yielding phenol and a derivative of the butanoic acid side chain. The rate of photolysis can be influenced by the composition of the water, with studies showing different degradation rates in ultrapure water versus river water. semanticscholar.orgresearchgate.net For MCPB, photolysis in water can be rapid under optimal light conditions, with half-lives of approximately 2 to 3 days. regulations.gov
Biotic Degradation of this compound in Environmental Matrices (e.g., microbial metabolism in soil and water)
Biotic degradation by microorganisms is the primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in soil and water. nih.govepa.gov The structure of the aliphatic side chain is a critical factor in determining the metabolic pathway.
For phenoxybutanoic acids, such as MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), the principal initial degradation step is β-oxidation. nih.govepa.govresearchgate.net This metabolic process, common in both plants and soil microorganisms, shortens the four-carbon butyric acid side chain by two carbon atoms. researchgate.net In the case of MCPB, β-oxidation transforms it into the corresponding phenoxyacetic acid, MCPA. regulations.govresearchgate.netagropages.com
Given its structure, this compound is expected to undergo a similar fate. Microbial β-oxidation would shorten the butanoic acid side chain, leading to the formation of 2-phenoxypropanoic acid as a major metabolite. The rate of this degradation is highly dependent on environmental conditions such as soil type, moisture, temperature, and the abundance and activity of the microbial population. researchgate.net Breakdown is typically rapid in warm, moist, and fertile soils but is minimal in dry or sterile soils. researchgate.net
Assessment of Environmental Persistence and Mobility of this compound
The persistence and mobility of a compound determine its potential to remain in an environment and move into non-target areas, such as groundwater.
Persistence: Based on data from analogous phenoxybutanoic acids, this compound is expected to have low to moderate persistence in the environment. The rapid microbial degradation via β-oxidation is the main factor limiting its persistence in soil. researchgate.net Laboratory studies on MCPB have shown rapid breakdown, with half-lives (DT50) often being less than ten days in various soil types under favorable conditions. regulations.govresearchgate.netagropages.com
| Compound | Soil Type | Half-Life (DT50) in Days | Reference |
|---|---|---|---|
| MCPB | Silty Clay Loam | 2.5 | regulations.gov |
| MCPB | Loam | 4.3 | regulations.gov |
| MCPB | Sandy Loam | 8.5 | regulations.gov |
| MCPB | Saskatchewan Soils (Average) | 6 | researchgate.net |
Mobility: Phenoxyalkanoic acids are weak acids. At typical environmental pH values (above their pKa), they exist predominantly in their anionic (negatively charged) form. regulations.gov This characteristic generally leads to weak adsorption onto negatively charged soil colloids like clay and organic matter. nih.govpjoes.com Consequently, these compounds are considered to have high mobility in soil. nih.govnih.gov Their high water solubility and low sorption potential create a risk of leaching through the soil profile and into groundwater, particularly in soils with low organic matter and clay content. nih.govpjoes.com Studies on MCPA and mecoprop confirm their potential mobility in soil. nih.govcambridge.orgcambridge.org Therefore, this compound is also expected to be mobile in most soil environments.
Identification and Characterization of Environmental Metabolites of this compound
The degradation of this compound is expected to produce several distinct metabolites depending on the degradation pathway.
Biotic Metabolites: The primary biotic degradation pathway is β-oxidation of the side chain. This process removes a two-carbon unit, transforming the butanoic acid into a propanoic acid.
2-Phenoxypropanoic acid: This would be the major initial metabolite resulting from microbial β-oxidation in soil and water.
Subsequent degradation of 2-phenoxypropanoic acid would likely involve cleavage of the ether bond, a pathway observed for other short-chain phenoxyalkanoic acids. nih.gov
Phenol: The cleavage of the ether linkage in 2-phenoxypropanoic acid would release the aromatic ring as phenol.
Carbon Dioxide: Complete mineralization of the compound by microbial communities ultimately results in the formation of carbon dioxide. regulations.gov
Abiotic Metabolites: Photolysis in water is the main abiotic process that generates transformation products.
Phenol: As with other phenoxy herbicides, the principal photolytic degradation pathway is the cleavage of the ether bond, which would directly form phenol from the parent compound. semanticscholar.orgresearchgate.net
| Metabolite | Formation Pathway | Description | Reference (by Analogy) |
|---|---|---|---|
| 2-Phenoxypropanoic acid | Biotic (β-oxidation) | Major initial metabolite from microbial degradation of the side chain in soil/water. | researchgate.netagropages.com |
| Phenol | Biotic & Abiotic | Formed from subsequent biotic degradation of 2-phenoxypropanoic acid or by direct photolysis of the parent compound. | nih.govsemanticscholar.orgresearchgate.net |
| Carbon Dioxide | Biotic (Mineralization) | End-product of complete microbial degradation. | regulations.gov |
Potential Non Medical Applications and Future Research Directions for 3 Methyl 2 Phenoxybutanoic Acid
Applications of 3-Methyl-2-phenoxybutanoic Acid in Materials Science (e.g., polymers, coatings)
Currently, there is a lack of specific data on the direct application of this compound in the synthesis of polymers and coatings. However, the structural features of phenoxyalkanoic acids suggest potential avenues for their use in materials science. The carboxylic acid group can be functionalized to create monomers suitable for polymerization. For instance, conversion to vinyl or acrylic esters would allow for incorporation into vinyl or acrylic polymer chains.
The phenoxy group can also influence the properties of resulting polymers, potentially enhancing thermal stability, and modifying solubility and mechanical properties. The branched alkyl chain of this compound could impart increased flexibility and solubility to polymers compared to their linear counterparts. Future research could explore the synthesis of polyesters or polyamides by reacting this compound with appropriate co-monomers.
In the realm of coatings, fatty acid derivatives are utilized as wetting and dispersing agents. While direct research is absent, the amphiphilic nature of this compound, with its polar carboxylic head and nonpolar phenoxy-alkyl tail, suggests it could be investigated for similar roles in coating formulations.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Potential Monomer Derivative | Potential Polymer Properties |
| Free Radical Polymerization | This compound vinyl ester | Modified thermal and mechanical properties |
| Condensation Polymerization | This compound | Incorporation into polyesters or polyamides |
Role of this compound and its Derivatives in Agrochemical Research (excluding product efficacy/dosage)
Phenoxyalkanoic acids are a well-established class of herbicides. google.comgoogle.com Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(4-chloro-2-methylphenoxy)propionic acid (mecoprop) are widely used. google.comgoogle.com The herbicidal activity of these compounds stems from their ability to mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.
Research in this area would involve the synthesis of this compound and its derivatives, followed by screening for herbicidal activity. The branched nature of the butanoic acid chain in this compound could influence its uptake, translocation, and interaction with the target receptors in plants, potentially leading to altered selectivity or activity profiles compared to existing phenoxy herbicides.
Table 2: Comparison of Structural Features of this compound with Common Phenoxy Herbicides
| Compound | Phenyl Ring Substitution | Alkanoic Acid Chain |
| 2,4-D | 2,4-dichloro | Acetic acid |
| Mecoprop (B166265) | 4-chloro-2-methyl | Propionic acid |
| This compound | Unsubstituted | 3-Methylbutanoic acid |
Utilization of this compound as a Building Block in Specialty Chemical Synthesis
The chemical structure of this compound makes it a versatile building block for the synthesis of more complex molecules. The carboxylic acid functionality can undergo a variety of chemical transformations, including esterification, amidation, reduction to an alcohol, and conversion to an acid chloride. These reactions open up pathways to a wide range of derivatives with potential applications in various fields.
For instance, esters and amides of this compound could be explored for their biological activities or as specialty solvents and plasticizers. The synthesis of phenoxyacetic acid derivatives has been a subject of interest for their potential therapeutic applications. nih.gov The phenoxy group can also be modified through electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring, further expanding the diversity of accessible compounds.
The synthesis of complex organic molecules often relies on the availability of unique building blocks. The specific stereochemistry and branching of this compound could be exploited in asymmetric synthesis to introduce chirality into target molecules.
Exploration of this compound in Catalysis Development
The use of organic molecules as ligands for metal catalysts is a cornerstone of modern catalysis. The carboxylic acid group of this compound can coordinate to metal centers, forming metal carboxylate complexes. These complexes can exhibit catalytic activity in a variety of organic transformations.
Research in this area would involve the synthesis of metal complexes of this compound with various transition metals and the evaluation of their catalytic performance in reactions such as oxidations, reductions, and cross-coupling reactions. The steric and electronic properties of the this compound ligand, influenced by the bulky isopropyl group and the phenoxy ring, could lead to unique selectivity and reactivity in catalytic processes.
While specific studies on catalysis using this compound are not available, the broader field of metal-catalyzed reactions using carboxylic acid ligands is well-established. Future research could explore the potential of this compound to create novel catalysts with improved performance or unique catalytic capabilities.
Emerging Research Avenues and Interdisciplinary Studies Involving this compound
The unique combination of a phenoxy group, a carboxylic acid, and a branched alkyl chain in this compound opens up possibilities for its application in various interdisciplinary fields.
In the area of supramolecular chemistry, the ability of carboxylic acids to form hydrogen bonds could be exploited to design self-assembling systems. The phenoxy group can participate in π-π stacking interactions, further directing the assembly of complex architectures.
In environmental science, the biodegradation of phenoxyalkanoic acid herbicides is an important area of research. nih.gov Studies on the microbial degradation of this compound could provide insights into the environmental fate of such compounds and could potentially lead to the discovery of novel enzymes for bioremediation purposes.
Furthermore, the biological activity of phenoxyalkanoic acid derivatives is not limited to their herbicidal effects. Some have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govnih.gov While this article focuses on non-medical applications, this highlights the potential for discovering novel biological activities of this compound and its derivatives through interdisciplinary research at the interface of chemistry, biology, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
